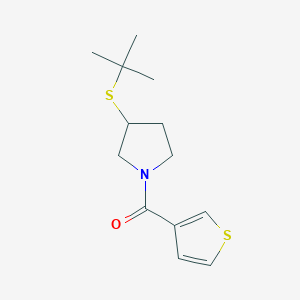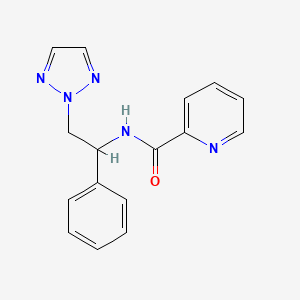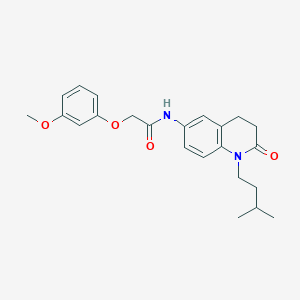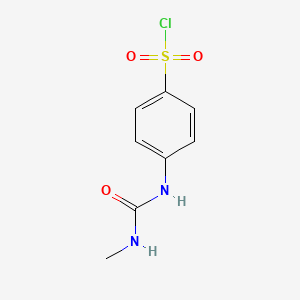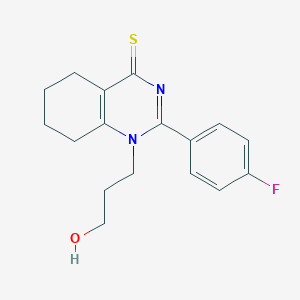
2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the quinazoline family and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Interactions and Structural Analysis
Research on derivatives related to 2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione has demonstrated a focus on understanding their chemical interactions and structural properties. For instance, a study on 1,2,4-triazole derivatives highlighted the significance of lp⋯π intermolecular interactions, providing insights into the chemical behavior and potential applications of these compounds in biological systems (Shukla et al., 2014). Similarly, another research explored the steric effects and the influence of the ortho-fluoro group on the stability of N-aryl atropisomers, indicating the intricate balance between molecular structure and reactivity (Iida et al., 2019).
Antimicrobial Potency
The antimicrobial potential of compounds containing fluoroquinolone structures, akin to the specified compound, has been extensively studied. For example, novel fluorine-containing 5-arylidene derivatives have shown remarkable in vitro antimicrobial potency, suggesting their utility in developing new antimicrobial agents (Desai et al., 2013). This aligns with the study on 8-chloroquinolones, where structural modifications, including the introduction of fluorophenyl groups, significantly enhanced antibacterial activities (Kuramoto et al., 2003).
Analgesic Properties
The exploration of analgesic properties in compounds with similar structures has been documented, such as in the study of 3-(2-hydroxyphenyl)-4-methyl-1,2,4-Δ-2-triazoline-5-thione. This research sheds light on the potential of these compounds to act as non-narcotic analgesic agents, suggesting a promising avenue for pain management (Hénichart et al., 1981).
Photostability and Fluorescence
The incorporation of fluorophenyl groups has also been studied for its impact on photostability and fluorescence in chemical compounds. Research on novel fluorophores with benzo[de]isoquinoline-1,3-dione structures indicates enhanced photostability and fluorescence properties, which could have applications in materials science and sensor development (Bojinov et al., 2007).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPRBLYNSDQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B2473158.png)
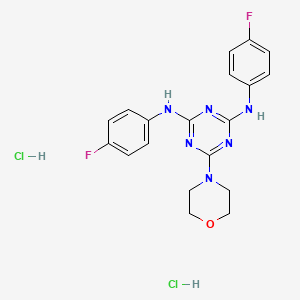
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)
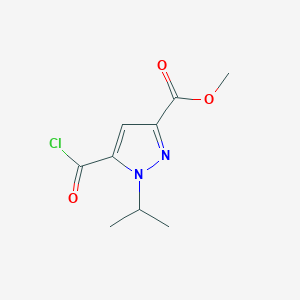
![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)
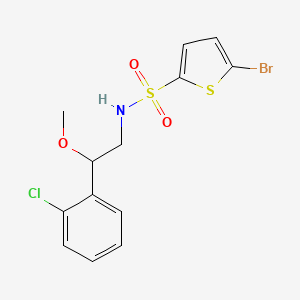
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)
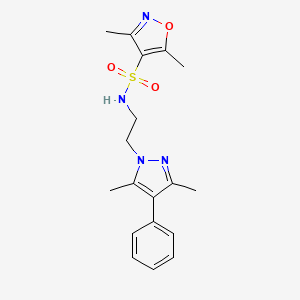
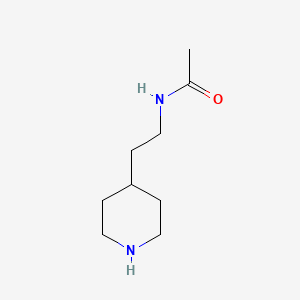
![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)
